molecular formula C17H18N6 B056869 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile CAS No. 941688-05-7

3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile

Número de catálogo: B056869
Número CAS: 941688-05-7
Peso molecular: 306.4 g/mol
Clave InChI: HFNKQEVNSGCOJV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Structural Isomerism and Stereochemical Considerations

The molecule features a chiral carbon at the C3 position of the propanenitrile backbone, leading to two enantiomers: (R)- and (S)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile (Fig. 1). The IUPAC name delineates its heterocyclic architecture:

  • Pyrrolo[2,3-d]pyrimidine : A fused bicyclic system with nitrogen atoms at positions 1, 3, and 7.
  • Pyrazole : A five-membered ring with two adjacent nitrogen atoms.
  • Cyclopentyl group : A hydrophobic substituent enhancing binding affinity.

Key structural descriptors :

Property Value Source
Molecular formula C₁₇H₁₈N₆
Molecular weight 306.4 g/mol
SMILES C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3
InChIKey HFNKQEVNSGCOJV-UHFFFAOYSA-N

The stereochemistry at C3 determines spatial orientation, influencing JAK2 binding. Co-crystal structures show the R-enantiomer adopts a conformation that maximizes van der Waals interactions with Met929 in JAK2, while the S-enantiomer faces steric hindrance.

R-Enantiomer vs S-Enantiomer: Biological Activity Differences

The R-enantiomer exhibits 10-fold greater JAK2 inhibition (IC₅₀ = 0.4 nM) than the S-enantiomer (IC₅₀ = 5.0 nM). This disparity arises from differential binding modes:

Binding interactions of R-enantiomer :

  • Pyrrolopyrimidine : Forms hydrogen bonds with Leu932 and Glu930 in JAK2’s hinge region.
  • Cyclopentyl group : Fits into a hydrophobic pocket near Met929.
  • Nitrile group : Stabilizes the propionitrile side chain via dipole interactions.

Comparative activity :

Parameter R-Enantiomer S-Enantiomer Source
JAK2 IC₅₀ 0.4 nM 5.0 nM
Cell proliferation IC₅₀ 126–186 nM 1,260–1,860 nM
Apoptosis induction 7-fold increase No significant effect

Pharmacokinetic studies confirm the R-enantiomer’s dominance in clinical formulations (Jakavi®), as racemic mixtures preferentially retain the R-form in vivo.

Racemic Mixture Composition and Separation Techniques

The racemic form (rac-Ruxolitinib, CID 17754772) comprises a 1:1 ratio of R- and S-enantiomers. Chiral separation methods include:

High-performance liquid chromatography (HPLC) :

  • Stationary phase : Whelk-O1 chiral columns.
  • Mobile phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.
  • Resolution : 1.5–2.0, enabling >99% enantiomeric purity.

Crystallization : Differential solubility of diastereomeric salts (e.g., phosphate or trifluoroacetate) facilitates large-scale separation.

Analytical data for racemic mixture :

Property Value Source
Melting point 148–150°C
Solubility (water) 0.1 mg/mL
LogP 2.8

Structure-Activity Relationship of Key Functional Groups

Modifications to the core structure alter JAK2 affinity and selectivity:

Pyrrolopyrimidine moiety :

  • Role : Essential for hinge-region binding.
  • Modification : Replacement with pyrazolopyrimidine reduces IC₅₀ by 50%.

Cyclopentyl group :

  • Role : Hydrophobic interaction with JAK2’s gatekeeper residue (Met929).
  • Modification : Substitution with cyclohexyl decreases potency (IC₅₀ = 1.2 nM).

Nitrile group :

  • Role : Stabilizes the propionitrile side chain via dipole interactions.
  • Modification : Replacement with methyl group abolishes activity.

Pyrazole ring :

  • Role : Positions the pyrrolopyrimidine core in the ATP-binding pocket.
  • Modification : Nitrogen inversion reduces JAK2 selectivity.

SAR summary :

Functional Group Modification JAK2 IC₅₀ Shift Source
Pyrrolopyrimidine Pyrazolopyrimidine substitution 0.4 → 0.8 nM
Cyclopentyl Cyclohexyl substitution 0.4 → 1.2 nM
Nitrile Methyl substitution 0.4 → >100 nM

Propiedades

IUPAC Name

3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNKQEVNSGCOJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Análisis Bioquímico

Temporal Effects in Laboratory Settings

In laboratory settings, Rac-Ruxolitinib has shown to have significant effects over time. It has been observed to have a well-tolerated pharmacokinetic profile, with a two-compartment model and linear elimination. It has also been noted for its stability and lack of degradation over time.

Actividad Biológica

3-Cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile, commonly known as Ruxolitinib, is a potent inhibitor of Janus kinases (JAKs), particularly JAK1 and JAK2. This compound has garnered significant attention due to its therapeutic applications in various hematological malignancies and inflammatory diseases.

  • Molecular Formula : C17H18N6
  • Molecular Weight : 306.36 Da
  • IUPAC Name : (3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile

Ruxolitinib functions by selectively inhibiting the JAK family of tyrosine kinases, which play a crucial role in the signaling pathways of various cytokines and growth factors. By blocking these pathways, Ruxolitinib effectively reduces the proliferation of cells associated with inflammatory responses and malignancies.

Anticancer Activity

Ruxolitinib has been primarily studied for its efficacy in treating:

  • Myelofibrosis : A type of bone marrow cancer that disrupts the body's normal production of blood cells.
  • Polycythemia Vera : A blood disorder in which the body produces too many red blood cells.

In clinical trials, Ruxolitinib has demonstrated significant improvements in spleen size and symptom relief compared to placebo treatments.

StudyConditionResults
COMFORT-IMyelofibrosis48% reduction in spleen size at 48 weeks
COMFORT-IIMyelofibrosis42% of patients achieved a ≥35% reduction in total symptom score

Anti-inflammatory Effects

Beyond its anticancer properties, Ruxolitinib has shown promise in treating autoimmune conditions such as:

  • Atopic Dermatitis : Clinical trials indicate that Ruxolitinib cream significantly improves skin lesions and reduces itching.
StudyConditionResults
TRuE-AD1Atopic Dermatitis75% improvement in Eczema Area and Severity Index (EASI) scores at week 8

Safety and Side Effects

Ruxolitinib is generally well-tolerated; however, it can cause side effects including:

  • Anemia
  • Thrombocytopenia
  • Increased risk of infections

Monitoring blood counts is essential during treatment to manage these risks effectively.

Case Studies

Several case studies have highlighted the successful use of Ruxolitinib in clinical settings:

  • Case Study on Myelofibrosis : A patient with advanced myelofibrosis experienced a marked reduction in splenic size and improvement in quality of life after initiating Ruxolitinib therapy.
  • Case Study on Atopic Dermatitis : A pediatric patient treated with Ruxolitinib cream showed significant improvement in skin lesions within two weeks, leading to a better quality of life.

Comparación Con Compuestos Similares

Comparison with Structurally and Mechanistically Similar Compounds

Structural Analogues Targeting JAK Kinases

Table 1: Key JAK Inhibitors and Derivatives
Compound Name (Structure) Molecular Formula Molecular Weight (g/mol) Target (IC₅₀) Therapeutic Use Reference
Ruxolitinib C₁₇H₁₈N₆ 306.4 JAK1 (3.3 nM), JAK2 (2.8 nM) Myelofibrosis, GVHD
KEV (Pyrazole derivative) C₁₉H₁₇ClN₆O₂ 396.8 JAK1 (86.9 nM) Under investigation
Dichloroacetate Salt (Azetidine derivative) C₁₇H₂₀Cl₂N₆O₂S 467.3 JAK3-selective Autoimmune diseases
(3S)-Enantiomer of Ruxolitinib C₁₇H₁₈N₆ 306.4 Undetermined Research only
Ruxolitinib Phosphate C₁₇H₁₈N₆·H₃PO₄ 404.36 JAK1/2 Improved solubility

Key Findings and Differentiation

(a) Ruxolitinib vs. KEV
  • Potency : Ruxolitinib exhibits >25-fold higher potency against JAK1 compared to KEV (IC₅₀ = 3.3 nM vs. 86.9 nM) .
  • Selectivity : KEV lacks JAK2 inhibition, whereas Ruxolitinib dual-targeting of JAK1/2 enhances efficacy in myeloproliferative disorders .
  • Structural Features : KEV’s methoxy-phenyl and carboxamide substituents reduce kinase affinity compared to Ruxolitinib’s compact cyclopentyl-nitrile design .
(b) Dichloroacetate Salt (JAK3 Inhibitor)
  • Mechanism : This azetidine-containing derivative selectively inhibits JAK3 (IC₅₀ undisclosed), targeting autoimmune pathways (e.g., rheumatoid arthritis) rather than myelofibrosis .
  • Pharmacokinetics : The dichloroacetate counterion improves solubility and bioavailability compared to Ruxolitinib’s free base .
(c) Stereoisomers: (3R) vs. (3S)
  • Activity : The (3R) enantiomer (Ruxolitinib) is therapeutically active, while the (3S) form shows undetermined efficacy, likely due to altered binding to JAK’s ATP pocket .
  • Clinical Relevance : Only the (3R)-form is approved, highlighting the importance of stereochemistry in drug design .
(d) Metabolites and Derivatives
  • Hydroxy-Cyclopentyl Derivative : A metabolite of Ruxolitinib with a hydroxylated cyclopentyl group, enhancing aqueous solubility but reducing blood-brain barrier penetration .
  • Glucuronide Conjugates : Phase II metabolites excreted renally, critical for minimizing toxicity .
(e) Salt Forms
  • Ruxolitinib Phosphate : The phosphate salt (molecular weight 404.36 g/mol, melting point 194–198°C) improves stability and oral absorption compared to the free base .

Métodos De Preparación

Enantioselective Aza-Michael Reaction

The foundational synthesis employs an organocatalytic aza-Michael reaction to establish the stereochemistry of the cyclopentyl-propanenitrile core. Lin et al. (2009) reported using a chiral catalyst to achieve enantiomeric excess >98% for the (3R)-configuration. The reaction sequence begins with the coupling of 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole and a β-cyanoaldehyde intermediate under basic conditions.

Critical Parameters :

  • Catalyst : Thiourea-based organocatalyst (10 mol%)

  • Solvent : Dichloromethane at –20°C

  • Yield : 85–90% enantiomeric purity

Deprotection and Final Cyclization

A pivotal step involves deprotecting the pivaloyloxymethyl group from the intermediate (R)-21 using sodium hydroxide in methanol. Hydrolysis at room temperature for 15 hours yields ruxolitinib free base with 100% conversion efficiency. Post-reaction workup includes extraction with ethyl acetate and drying over magnesium sulfate.

Optimization of Reaction Conditions

Temperature and Solvent Selection

Patents highlight the sensitivity of intermediates to thermal degradation. For example, diazomethane-mediated alkylation requires strict temperature control (–20°C for 40–48 hours) to prevent side reactions. Polar aprotic solvents like dichloromethane enhance solubility of the pyrrolo-pyrimidine intermediate.

Statistical Experimental Design

Factorial analysis identified stoichiometry and reaction time as dominant variables. Optimized conditions for the aza-Michael reaction include:

  • Molar Ratio (aldehyde:pyrazole): 1.1:1

  • Reaction Time : 24 hours

Purification and Crystallization Strategies

Column Chromatography

Initial purification of intermediates employs silica gel chromatography with ethyl acetate/hexane (1:4 v/v), achieving >95% purity. This step removes unreacted starting materials and regioisomers.

Salt Formation for Crystallization

Crystalline salts improve handling and stability. Key salt forms include:

Salt FormAcid ComponentXRPD Peaks (2θ)Solubility (mg/mL, pH 6.8)
FumarateFumaric acid4.1, 8.2, 16.2, 20.912.3 ± 0.5
L-TartrateL-Tartaric acid4.1, 16.2, 25.59.8 ± 0.3
OxalateOxalic acid7.8, 15.6, 23.418.9 ± 0.7

Procedure for Oxalate Salt :

  • Dissolve ruxolitinib free base in isopropanol at 56°C.

  • Add oxalic acid solution dropwise.

  • Cool to 5°C for crystallization.

Analytical Validation of Synthetic Products

Spectroscopic Characterization

  • ¹H-NMR : Cyclopentyl protons resonate at δ 1.5–2.0 ppm, while aromatic protons in pyrrolo-pyrimidine appear at δ 8.0–9.0 ppm.

  • HRMS : [M+H]⁺ calculated for C₁₇H₁₈N₆: 307.1664; observed: 307.1662.

X-ray Powder Diffraction (XRPD)

Crystalline salts exhibit distinct patterns. For example, the fumarate salt shows peaks at 4.1° and 20.9° 2θ, confirming monoclinic lattice symmetry.

Challenges and Mitigation Strategies

Regiochemical Control

The pyrazole-pyrrolo-pyrimidine coupling occasionally produces N1 vs. N2 regioisomers. HPLC monitoring (C18 column, acetonitrile/water gradient) enables real-time detection, with retention times of 8.2 min (desired) vs. 9.5 min (isomer).

Hygroscopicity of Free Base

Ruxolitinib free base absorbs moisture rapidly, complicating storage. Lyophilization from tert-butyl alcohol reduces water content to <0.5% w/w.

Comparative Analysis of Salt Forms

The oxalate salt demonstrates superior solubility across physiological pH (1.2–6.8) compared to phosphate and sulfate salts:

pHOxalate (mg/mL)Phosphate (mg/mL)Sulfate (mg/mL)
1.224.7 ± 0.821.3 ± 0.615.2 ± 0.4
6.818.9 ± 0.73.1 ± 0.22.8 ± 0.1

Scale-Up Considerations

Industrial-Scale Crystallization

Patent WO2017125097A1 details a reproducible process for fumarate salt production:

  • Solvent : Ethanol (50°C)

  • Cooling Rate : 0.5°C/min to 0–5°C

  • Yield : 92–95%

Environmental Controls

Moisture-sensitive steps require nitrogen atmospheres (<10 ppm H₂O) to prevent hydrolysis of the nitrile group .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile, and how can reaction conditions be optimized?

  • Methodology : Synthesis often involves multi-step reactions with sensitive intermediates. For example, purification via column chromatography (ethyl acetate/hexane, 1:4) is critical to isolate intermediates, as described in analogous pyrrolo-pyrimidine syntheses . Temperature control (e.g., maintaining –20°C for 40–48 hours during diazomethane reactions) and solvent selection (e.g., dichloromethane for solubility) are key variables . Statistical experimental design (e.g., factorial analysis) can reduce trial-and-error approaches by identifying critical parameters like reaction time, stoichiometry, and temperature .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodology :

  • NMR : Confirm cyclopentyl and pyrrolo-pyrimidine moieties via characteristic proton shifts (e.g., cyclopentyl protons at δ 1.5–2.0 ppm; aromatic protons in pyrrolo-pyrimidine at δ 8.0–9.0 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular weight accuracy (e.g., [M+H]+ for C₁₈H₂₁N₅ requires exact mass 323.1856).
  • X-ray Crystallography : Resolve ambiguous stereochemistry or regiochemistry in complex heterocycles .

Advanced Research Questions

Q. What computational strategies can predict the reactivity or biological targets of this compound?

  • Methodology :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states in cyclization or substitution reactions, as demonstrated in ICReDD’s reaction path search methods .
  • Molecular Docking : Screen against kinase targets (e.g., JAK/STAT pathways) by aligning the pyrrolo-pyrimidine core with ATP-binding pockets, leveraging structural analogs like baricitinib (DrugBank ID: DB03153) .
  • Machine Learning : Train models on pyrrolo-pyrimidine bioactivity datasets to predict ADMET properties or off-target effects .

Q. How can researchers resolve contradictions in bioactivity data across different assay systems?

  • Methodology :

  • Assay Standardization : Control variables such as cell line selection (e.g., HEK293 vs. Jurkat for kinase inhibition) and buffer conditions (pH, ion concentration).
  • Orthogonal Validation : Pair enzymatic assays (e.g., fluorescence-based kinase activity) with cellular proliferation assays (e.g., MTT) to confirm target engagement vs. cytotoxicity .
  • Meta-Analysis : Compare data across published studies (e.g., IC₅₀ variations) using statistical tools like ANOVA to identify outliers or confounding factors .

Q. What strategies enable efficient scale-up from milligram to gram-scale synthesis for preclinical studies?

  • Methodology :

  • Process Chemistry : Transition from batch to flow chemistry for exothermic reactions (e.g., nitrile formation) to improve safety and yield .
  • Separation Technologies : Implement membrane filtration or centrifugal partition chromatography (CPC) for high-purity isolation of polar intermediates .
  • DoE Optimization : Apply response surface methodology (RSM) to balance cost, time, and yield in multi-step syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile
Reactant of Route 2
Reactant of Route 2
3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.